13-Hydroxygermacrone
Overview
Description
13-Hydroxygermacrone is a sesquiterpene compound isolated from the rhizome of Curcuma xanthorrhiza Roxb. It is known for its anti-inflammatory properties and potential therapeutic applications, particularly in the treatment of skin photoaging and neuroprotection .
Mechanism of Action
Target of Action
13-Hydroxygermacrone, a natural product isolated from Curcuma zedoaria , has been found to have anti-inflammatory effects . The primary targets of this compound are autophagy-related proteins in cells . These proteins include the class III type phosphoinositide 3-kinase (PI3K III), light chain 3 (LC3), and Beclin-1 . These proteins play a crucial role in the autophagy process, which involves the encapsulation of damaged organelles and proteins and their subsequent degradation by lysosomes .
Mode of Action
This compound interacts with its targets by inhibiting the expression of autophagy-related proteins . It down-regulates the expression of LC3 protein in cells in a concentration-dependent manner . Furthermore, it significantly inhibits the expression of PI3K III, LC3, and Beclin-1 in cells, and up-regulates the expression of PI3K I, Akt, mTOR, and Bcl-2 proteins .
Biochemical Pathways
The mechanism of inhibition of this compound is regulated by two pathways: the PI3K III/Beclin-1/Bcl-2 and PI3K I/Akt/mTOR pathways . By regulating these pathways, this compound inhibits the autophagy effect in cells, thereby improving cell viability .
Result of Action
The result of this compound’s action is the inhibition of the autophagy effect in cells, thereby improving cell viability . This suggests a neuroprotective role for this compound, providing a potential new drug for the treatment of oxygen-glucose deprivation/reperfusion (OGD/R) injury .
Action Environment
As a natural product isolated from curcuma zedoaria , it is likely that factors such as temperature, pH, and the presence of other compounds could potentially influence its action.
Biochemical Analysis
Cellular Effects
In cellular processes, 13-Hydroxygermacrone has been shown to inhibit UVB-induced upregulation of the mRNA and protein expression levels of MMP-1, MMP-2, and MMP-3 in human keratinocytes . This suggests that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been shown to inhibit UVB-induced upregulation of MMP-1, MMP-2, and MMP-3 in human keratinocytes in a dose-dependent manner over the range of 1–10 μM .
Preparation Methods
13-Hydroxygermacrone can be isolated from the rhizome of Curcuma xanthorrhiza Roxb. The isolation process involves several steps, including extraction, purification, and structural elucidation using techniques such as nuclear magnetic resonance, infrared spectroscopy, and electron ionization mass spectrometry
Chemical Reactions Analysis
13-Hydroxygermacrone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
13-Hydroxygermacrone has several scientific research applications:
Chemistry: It is used as a reference compound in the study of sesquiterpenes and their chemical properties.
Medicine: This compound has shown potential in the treatment of skin photoaging and neuroprotection
Industry: Its anti-inflammatory properties make it a candidate for use in cosmetic and pharmaceutical products.
Comparison with Similar Compounds
13-Hydroxygermacrone is similar to other sesquiterpenes such as germacrone, furanodiene, and furanodienone. it is unique due to its specific hydroxyl group, which contributes to its distinct chemical properties and biological activities . Other similar compounds include curcumenone, curcumanolide-A, and curzerenone .
Properties
IUPAC Name |
(3E,7E,10E)-10-(1-hydroxypropan-2-ylidene)-3,7-dimethylcyclodeca-3,7-dien-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-11-5-4-6-12(2)9-15(17)14(8-7-11)13(3)10-16/h6-7,16H,4-5,8-10H2,1-3H3/b11-7+,12-6+,14-13+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYONKNQJEXRUQZ-UPXYLJBOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(=C(C)CO)C(=O)CC(=CCC1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\C/C(=C(/C)\CO)/C(=O)C/C(=C/CC1)/C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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